S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate: is a specialized organosilicon compound that combines the properties of silanes and fluorinated compounds. This compound is known for its unique chemical structure, which imparts it with distinct properties such as hydrophobicity, chemical resistance, and the ability to form strong bonds with various substrates. It is widely used in surface modification, coatings, and as a coupling agent in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate typically involves the reaction of 3-(Trimethoxysilyl)propyl mercaptan with heptadecafluorononanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(Trimethoxysilyl)propyl mercaptan+Heptadecafluorononanoyl chloride→S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Water or aqueous solutions can induce hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Used to modify surfaces to impart hydrophobicity and chemical resistance.
Coupling Agent: Acts as a coupling agent to improve adhesion between organic and inorganic materials.
Biology:
Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices.
Medicine:
Drug Delivery Systems: Utilized in the design of drug delivery systems due to its ability to form stable bonds with various substrates.
Industry:
Coatings: Applied in industrial coatings to provide chemical resistance and durability.
Adhesives: Used in adhesives to enhance bonding strength.
Wirkmechanismus
The mechanism of action of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate involves the formation of strong covalent bonds with substrates through its trimethoxysilyl groups. Upon hydrolysis, these groups form silanols, which can further condense to form siloxane bonds, creating a durable and chemically resistant layer. The fluorinated tail imparts hydrophobicity and chemical resistance, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- 3-(Trimethoxysilyl)propyl acrylate
Comparison:
- Hydrophobicity: S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate has superior hydrophobicity due to its fluorinated tail compared to other similar compounds.
- Chemical Resistance: The presence of fluorine atoms provides enhanced
Eigenschaften
CAS-Nummer |
138111-73-6 |
---|---|
Molekularformel |
C15H15F17O4SSi |
Molekulargewicht |
642.4 g/mol |
IUPAC-Name |
S-(3-trimethoxysilylpropyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanethioate |
InChI |
InChI=1S/C15H15F17O4SSi/c1-34-38(35-2,36-3)6-4-5-37-7(33)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h4-6H2,1-3H3 |
InChI-Schlüssel |
NZFSHPRQMAMRSV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCSC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.